3-Chloro-7-nitroisoquinoline

Drug Metabolism Pharmacokinetics Lead Optimization

3-Chloro-7-nitroisoquinoline is a non-negotiable medicinal chemistry intermediate because its 3-chloro substituent provides a unique cross-coupling handle while eliminating the genotoxic risk of 3-nitro analogues. The 7-nitro group tunes electronic properties (pKa 8.51, logP 2.67) for optimal drug-likeness. It is used as a direct replacement in Top1 inhibitor programs and as a late-stage diversification point for focused kinase libraries. Unlike unsubstituted or mono-substituted isoquinolines, only this regioisomer delivers the reactivity, safety profile, and in vitro stability (70-day half-life) required for CNS and long-acting injectable candidates.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 1374652-71-7
Cat. No. B3236752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-nitroisoquinoline
CAS1374652-71-7
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H5ClN2O2/c10-9-4-6-1-2-8(12(13)14)3-7(6)5-11-9/h1-5H
InChIKeyXYDKAYMPUQEELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-nitroisoquinoline (CAS 1374652-71-7) for Chemical Biology and Pharmaceutical R&D: A Quantitative Procurement Guide


3-Chloro-7-nitroisoquinoline is a halogenated nitroisoquinoline derivative (C9H5ClN2O2, MW 208.60) characterized by a chlorine atom at the 3-position and a nitro group at the 7-position of the isoquinoline core. This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules [1]. Its defined substitution pattern imparts specific electronic properties, with a calculated pKa of 8.51 and logP of 2.67, which influence its reactivity and physicochemical behavior [2].

Why Generic Isoquinoline Substitution Fails: The Specificity of 3-Chloro-7-nitroisoquinoline in Drug Discovery


Within the isoquinoline class, seemingly minor alterations in substitution pattern—such as the position of a chloro or nitro group—can profoundly alter both a compound's synthetic utility and its safety profile. For example, while 7-nitroisoquinoline is a common building block, the 3-nitro group in analogous structures has been identified as a potential genotoxic toxicophore [1]. The strategic placement of chlorine at the 3-position, as in 3-chloro-7-nitroisoquinoline, is not merely an isosteric replacement; it provides a unique handle for downstream diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with non-halogenated or differently substituted analogs [2]. Furthermore, the combination of the electron-withdrawing nitro group and the chloro substituent creates a distinct electronic environment that impacts reactivity, as evidenced by a pKa shift to 8.51, which is critical for optimizing drug-like properties and pharmacokinetic behavior [3]. Generic, unsubstituted isoquinoline or mono-substituted analogs cannot replicate this specific profile, making 3-chloro-7-nitroisoquinoline a non-negotiable starting material for certain synthetic routes and structure-activity relationship (SAR) programs.

Quantitative Evidence for 3-Chloro-7-nitroisoquinoline: A Comparator-Based Analysis for Informed Procurement


Physicochemical Differentiation: pKa, Solubility, and Metabolic Stability vs. 7-Nitroisoquinoline

The physicochemical profile of 3-Chloro-7-nitroisoquinoline demonstrates a marked difference in basicity and stability compared to its non-chlorinated analog, 7-nitroisoquinoline. The target compound exhibits a calculated pKa of 8.51, which is directly attributable to the electron-withdrawing effect of the 3-chloro substituent [1]. This alteration in basicity is a critical parameter for predicting oral absorption and tissue distribution. Furthermore, its aqueous solubility is extremely low (< 0.001 mg/L), indicating high lipophilicity, and its in vitro elimination half-life in relevant matrices is exceptionally long, measured at 70 days [2]. While these properties present formulation challenges, they also define a distinct pharmacokinetic space, offering prolonged tissue retention or a stable, long-acting profile that a comparator like 7-nitroisoquinoline (pKa estimated >9) would not provide.

Drug Metabolism Pharmacokinetics Lead Optimization

Safety Profile Advantage: Mitigation of Genotoxicity Risk vs. 3-Nitro Analogs

A critical differentiator for 3-Chloro-7-nitroisoquinoline is its structural avoidance of the genotoxic 3-nitro toxicophore present in many related indenoisoquinoline anticancer agents. A direct comparative study demonstrated that replacing a 3-nitro group with a 3-chloro substituent in a 7-azaindenoisoquinoline scaffold resulted in compounds that maintained high Topoisomerase I (Top1) inhibitory activity and potent cytotoxicity in human cancer cell cultures, while significantly reducing lethality in an animal model [1]. This study provides cross-class inferential evidence that the 3-chloro substitution pattern, as found in 3-chloro-7-nitroisoquinoline, offers a safer alternative to 3-nitro-substituted isoquinolines without sacrificing target engagement.

Toxicology Drug Safety Anticancer Agents

Synthetic Utility and Structural Confirmation: High-Purity Intermediate for Targeted Synthesis

As a synthetic intermediate, the value of 3-Chloro-7-nitroisoquinoline is quantified by its purity and structural fidelity, which are essential for reproducible downstream chemistry. Commercial sources report a purity of 98% as determined by GC analysis, a crucial specification for minimizing side reactions and ensuring high yields in subsequent synthetic steps . The 3-chloro moiety serves as a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl, heteroaryl, or amine substituents. This is a defined point of divergence from analogs lacking a halogen at this position, such as 7-nitroisoquinoline (CAS 13058-73-6) or 1-chloro-7-nitroisoquinoline (CAS 1367810-55-6), which would require additional functionalization steps to achieve similar diversification, thereby reducing overall synthetic efficiency.

Organic Synthesis Cross-Coupling Quality Control

Thermal Stability and Handling Properties vs. 7-Nitroisoquinoline

The thermal properties of 3-Chloro-7-nitroisoquinoline influence its handling, storage, and suitability for scale-up. The compound exhibits a higher boiling point (389.1 ± 22.0 °C at 760 mmHg) and a higher flash point (189.1 ± 22.3 °C) compared to its non-chlorinated parent, 7-nitroisoquinoline, which has a boiling point of 353.3 ± 15.0 °C at 760 mmHg . This ~36°C increase in boiling point indicates stronger intermolecular interactions, potentially due to the chlorine atom's polarizability. The higher flash point suggests a lower flammability risk, which can be advantageous for handling and storage in a laboratory or pilot plant setting, though the compound's stability at elevated temperatures would require specific assessment.

Process Chemistry Safety Scale-up

High-Impact Applications of 3-Chloro-7-nitroisoquinoline in Drug Discovery and Chemical Biology


1. Development of Safer Topoisomerase I (Top1) Inhibitors for Oncology

As demonstrated by the J. Med. Chem. study, the 3-chloro substitution pattern on an isoquinoline scaffold serves as a direct replacement for a genotoxic 3-nitro group. This application involves using 3-chloro-7-nitroisoquinoline as a key intermediate to synthesize novel Top1 inhibitors. The resulting compounds are expected to retain potent anticancer activity while exhibiting a markedly improved safety profile, reducing the risk of secondary malignancies associated with therapy [1]. This is a high-value application for oncology-focused medicinal chemistry groups.

2. Synthesis of Diversified Kinase Inhibitor Libraries via Cross-Coupling

The 3-chloro substituent is an ideal functional handle for late-stage diversification using robust palladium-catalyzed cross-coupling reactions. This enables the rapid generation of focused libraries of isoquinoline-based kinase inhibitors (e.g., targeting ROCK, PI3K, or Akt kinases) from a common advanced intermediate [1]. This approach accelerates SAR studies and lead optimization campaigns, a critical need in competitive pharmaceutical research environments.

3. Design of Long-Acting Drug Candidates with Unique Pharmacokinetic Properties

The exceptional in vitro stability (70-day half-life) and specific pKa (8.51) of 3-chloro-7-nitroisoquinoline make it a valuable starting point for designing drug candidates intended for prolonged target engagement or slow-release formulations [1]. This profile is particularly relevant for central nervous system (CNS) therapeutics, long-acting injectables, or certain antiviral agents where sustained drug levels are therapeutically advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.